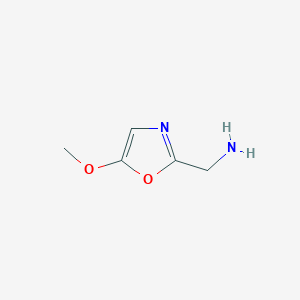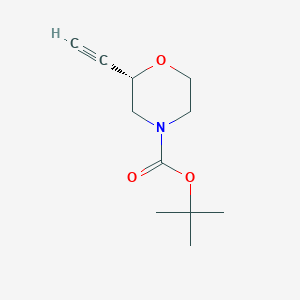![molecular formula C9H18N2O4 B6618737 tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate CAS No. 1790603-71-2](/img/structure/B6618737.png)
tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate, commonly referred to as TBEC, is an organic compound that is used in a variety of scientific research applications. TBEC is a highly versatile compound that is used in a variety of laboratory experiments and research studies. TBEC has a wide range of biochemical and physiological effects, which makes it a valuable tool for scientists and researchers.
Applications De Recherche Scientifique
TBEC is a highly versatile compound that has a wide range of applications in scientific research. TBEC has been used in a variety of experiments and studies, including studies on the effects of drugs on the brain, the effects of environmental toxins on human health, and the effects of various compounds on the growth and development of plants. TBEC has also been used in studies on the effects of various compounds on the immune system, and the effects of various compounds on the development of cancer cells.
Mécanisme D'action
TBEC works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that is responsible for transmitting signals between neurons in the brain. When TBEC inhibits acetylcholinesterase, it increases the concentration of acetylcholine in the brain, which has a variety of effects on the brain, including increased alertness and improved cognition.
Biochemical and Physiological Effects
TBEC has a wide range of biochemical and physiological effects. TBEC has been shown to increase alertness and improve cognition in humans. TBEC has also been shown to increase the release of dopamine, a neurotransmitter that is responsible for feelings of pleasure and reward. TBEC has also been shown to increase the release of serotonin, a neurotransmitter that is responsible for feelings of happiness and well-being. TBEC has also been shown to increase the release of norepinephrine, a neurotransmitter that is responsible for arousal and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TBEC in laboratory experiments is that it is a highly versatile compound that has a wide range of biochemical and physiological effects. TBEC is also relatively easy to synthesize and is relatively stable in solution. However, TBEC can be toxic in high concentrations, and it can be difficult to control the concentration of TBEC in laboratory experiments.
Orientations Futures
There are a number of potential future directions for TBEC. One potential future direction is to use TBEC in studies on the effects of various compounds on the development of cancer cells. Another potential future direction is to use TBEC in studies on the effects of various compounds on the immune system. Additionally, TBEC could be used in studies on the effects of environmental toxins on human health. Finally, TBEC could be used in studies on the effects of drugs on the brain.
Méthodes De Synthèse
TBEC is synthesized through a reaction between tert-butyl isocyanate and 2-aminoethyl methoxycarbamate. This reaction occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The product of this reaction is a white, crystalline solid that is soluble in water and other organic solvents.
Propriétés
IUPAC Name |
tert-butyl N-[2-(methoxycarbonylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6-5-10-7(12)14-4/h5-6H2,1-4H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQXHHVELJHLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

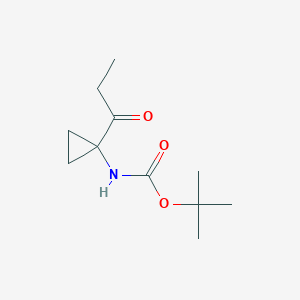
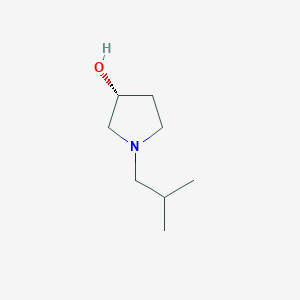
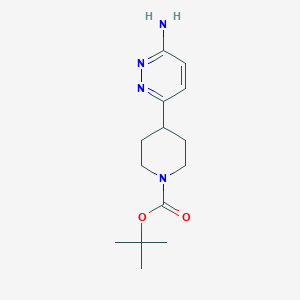

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
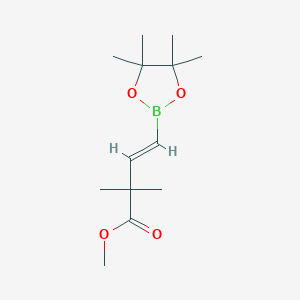
![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)
